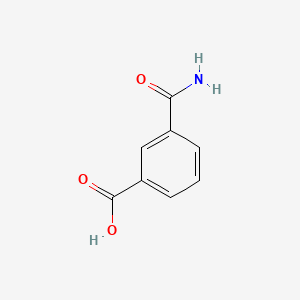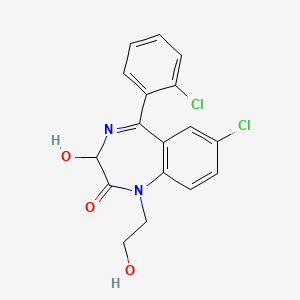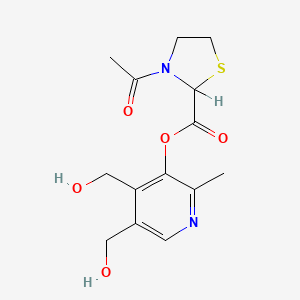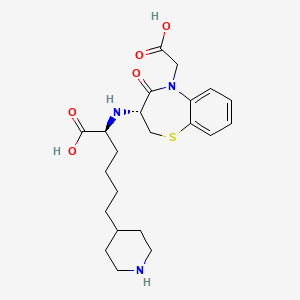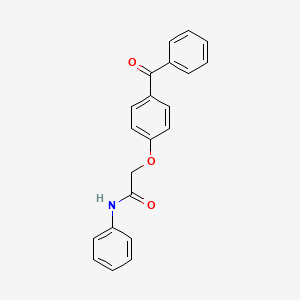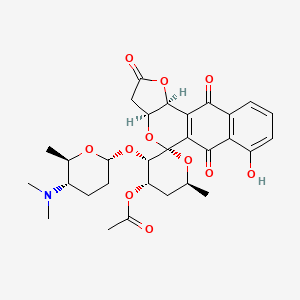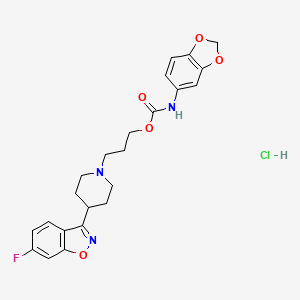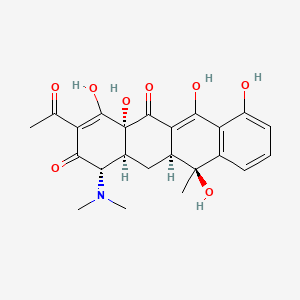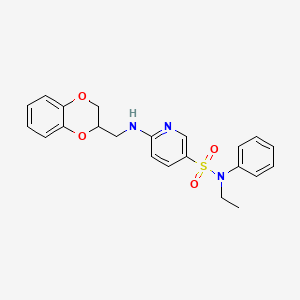
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide is a member of pyridines and a sulfonamide.
Aplicaciones Científicas De Investigación
Antibacterial and Lipoxygenase Inhibition Studies
Compounds with the 1,4-benzodioxin ring, including derivatives of 6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide, have been studied for their antibacterial potential and lipoxygenase inhibitory properties. This research indicates their potential as therapeutic agents for inflammatory diseases. Notably, some synthesized sulfonamides showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme (Abbasi et al., 2017).
Potential in Treating Diabetes and Alzheimer's Disease
Another study explored the therapeutic potential of new sulfonamide derivatives with the 1,4-benzodioxin moiety for treating Alzheimer's disease and Type-2 Diabetes. Certain compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are significant in the context of these diseases (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity Studies
The synthesized molecules of this chemical class were also researched for their biofilm inhibitory action against certain bacterial strains and cytotoxicity. Some compounds demonstrated suitable inhibitory action against bacterial biofilms with docile cytotoxicity, suggesting their potential in addressing bacterial resistance issues (Abbasi et al., 2020).
Molecular Docking Studies
Ethylated sulfonamides incorporating 1,4-benzodioxane moiety have been synthesized and screened against various enzymes. Their interaction with target enzymes was observed both experimentally and computationally through molecular docking studies, demonstrating their role as enzyme inhibitors (Irshad et al., 2016).
Propiedades
Nombre del producto |
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide |
|---|---|
Fórmula molecular |
C22H23N3O4S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C22H23N3O4S/c1-2-25(17-8-4-3-5-9-17)30(26,27)19-12-13-22(24-15-19)23-14-18-16-28-20-10-6-7-11-21(20)29-18/h3-13,15,18H,2,14,16H2,1H3,(H,23,24) |
Clave InChI |
BAEWUJRANKALKZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
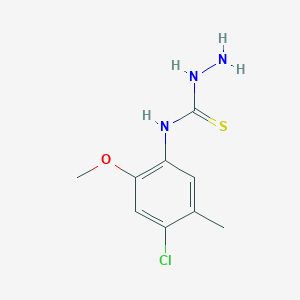
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
